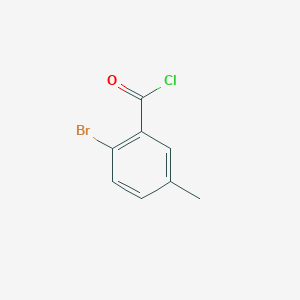

2-Bromo-5-methylbenzoyl chloride

CAS No.: 409110-31-2

Cat. No.: VC8272126

Molecular Formula: C8H6BrClO

Molecular Weight: 233.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 409110-31-2 |

|---|---|

| Molecular Formula | C8H6BrClO |

| Molecular Weight | 233.49 |

| IUPAC Name | 2-bromo-5-methylbenzoyl chloride |

| Standard InChI | InChI=1S/C8H6BrClO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 |

| Standard InChI Key | LUBACRXXWHGOHK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)Br)C(=O)Cl |

| Canonical SMILES | CC1=CC(=C(C=C1)Br)C(=O)Cl |

Introduction

Chemical Identification and Structural Characteristics

Molecular and Structural Attributes

2-Bromo-5-methylbenzoyl chloride belongs to the class of aromatic monocarboxylic acid derivatives, specifically acyl chlorides. The compound’s IUPAC name derives from its benzene ring substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and a carbonyl chloride functional group . Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆BrClO | |

| Molecular Weight | 233.49 g/mol | |

| Exact Mass | 231.929 g/mol | |

| Topological Polar Surface Area | 17.07 Ų | |

| LogP (Octanol-Water Partition Coefficient) | 3.136 |

The methyl group at the 5-position introduces steric and electronic effects that influence reactivity, while the bromine atom enhances electrophilic substitution potential .

Synthesis and Manufacturing

Friedel-Crafts Acylation Followed by Bromination

-

Acylation: Toluene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to yield 4-methylacetophenone.

-

Oxidation: The ketone is oxidized to 4-methylbenzoic acid using KMnO₄.

-

Chlorination: Reaction with thionyl chloride (SOCl₂) converts the acid to 4-methylbenzoyl chloride.

-

Bromination: Electrophilic bromination at the 2-position using Br₂/FeBr₃ yields the target compound .

Challenges in Synthesis

-

Regioselectivity: Ensuring bromination occurs exclusively at the 2-position requires careful control of reaction conditions (e.g., temperature, catalyst).

-

Reactivity of Acyl Chlorides: The compound’s sensitivity to hydrolysis necessitates anhydrous conditions and inert atmospheres during synthesis .

Physicochemical Properties and Reactivity

Stability and Solubility

2-Bromo-5-methylbenzoyl chloride is hygroscopic and reacts violently with water, alcohols, and amines to release HCl. It is soluble in non-polar solvents like dichloromethane and toluene but insoluble in water .

Thermal Properties

Data on melting and boiling points are unavailable, but similar benzoyl chlorides (e.g., 4-methylbenzoyl chloride) melt at ∼−15°C and boil at 220–225°C . Decomposition may occur above 200°C, releasing toxic fumes (HBr, HCl, CO) .

Applications in Organic Synthesis and Industry

Acylating Agent

The compound’s acyl chloride group enables nucleophilic acyl substitution, making it valuable for synthesizing:

-

Amides: Reaction with amines produces brominated benzamides, intermediates in drug discovery.

-

Esters: Alcohols yield esters used in fragrances and polymers .

Pharmaceutical Intermediates

2-Bromo-5-methylbenzoyl chloride may serve as a precursor to bioactive molecules. For example:

-

Antimicrobial Agents: Brominated aromatic compounds exhibit activity against resistant pathogens .

-

Kinase Inhibitors: The methyl and bromine groups enhance binding to hydrophobic enzyme pockets .

Agrochemicals

Derivatives of this compound could function as herbicides or pesticides, leveraging the bromine atom’s ability to disrupt biological processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume